(S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide
Description
The compound (S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide is a chiral sulfinamide derivative characterized by:
- A sulfinamide group (S=O), acting as a chiral auxiliary in asymmetric synthesis.
- A trifluoromethyl ketone moiety (CF₃), which enhances electrophilicity and metabolic stability.
- A phenyl-substituted carbonyl group, contributing to aromatic interactions in biological systems.
- Dual stereogenic centers at the sulfinamide nitrogen and the adjacent carbon, critical for enantioselective applications.
Properties
IUPAC Name |
2-methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2S/c1-13(2,3)21(20)18-12(14(15,16)17)9-11(19)10-7-5-4-6-8-10/h4-8,12,18H,9H2,1-3H3/t12-,21?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSARJNDBMICJKA-SXWUCCAISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(CC(=O)C1=CC=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](CC(=O)C1=CC=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide typically involves the enantioselective oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate, followed by disulfide bond cleavage using lithium amide . The chiral ligand used in this process is often prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation and cleavage reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, forming new sulfinamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfinamide under mild conditions.
Major Products
The major products formed from these reactions include sulfonamides, sulfides, and various substituted sulfinamides, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide has a wide range of scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.
Medicine: It is explored for its role in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which (S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide exerts its effects involves its ability to act as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereogenic environment during chemical reactions. The molecular targets and pathways involved include various enzymes and receptors that interact with the chiral centers introduced by the sulfinamide.
Comparison with Similar Compounds
Functional Group Variations: Sulfonamides vs. Sulfinamides
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ():
- Contains a sulfonamide group (SO₂) instead of sulfinamide (SO).
- Synthesized via azide substitution of tosyl precursors, contrasting with sulfinamide’s typical preparation via chiral oxidation or condensation.
- Azide groups introduce explosive hazards, whereas sulfinamides are generally safer but require stringent stereochemical control during synthesis .
Stereochemical Complexity and Diastereomerism
(2S)-N-((S)-1-Hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide ():
- (2S,2′S)-N,N′-[(2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl]bis{3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide} (): Demonstrates multiple stereocenters and hydrogen-bonding motifs, similar to the target compound’s chiral environment. The hydroxy group and tetrahydropyrimidinone ring enhance solubility but reduce thermal stability relative to the trifluoroketone .
Electronic and Pharmacophoric Properties
- 2-Cyano-N-(3-methylphenyl)-3-[4-(methylthio)phenyl]-2-propenamide (): The cyano group and aryl rings create a planar pharmacophore for kinase inhibition. In contrast, the target compound’s trifluoroketone and sulfinamide enable hydrogen-bonding and dipole interactions, favoring protease or carbonyl reductase targeting .
(2S)-3-Methoxy-N-[(2S)-4-methyl-1-oxo-1-(5-phenyl-1,3,4-oxadiazol-2-yl)pentan-2-yl]-2-...propanamide ():
Data Table: Key Comparisons
*Inferred from typical sulfinamide synthesis.
Biological Activity
(S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide, with the CAS number 1280655-24-4, is a sulfinamide compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 321.36 g/mol. The structure is characterized by the presence of a sulfinamide group, which is known for its diverse biological activities.
Biological Activity
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of sulfinamides. For instance, a related compound demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL, indicating strong efficacy compared to standard antibiotics like ampicillin and streptomycin .
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.015 | 0.030 |
| Staphylococcus aureus | 0.008 | 0.020 |
| Escherichia coli | 0.011 | 0.050 |
| Enterobacter cloacae | 0.004 | 0.008 |
Mechanism of Action
The mechanism through which sulfinamides exert their antimicrobial effects often involves inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth . The trifluoromethyl group in the compound may enhance its lipophilicity and membrane permeability, facilitating its entry into bacterial cells.
Case Studies
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial efficacy of various sulfinamide derivatives, this compound was tested against a panel of clinically relevant pathogens. The results indicated that this compound exhibited superior activity against Enterobacter cloacae, with an MIC of 0.004 mg/mL, making it one of the most effective compounds in the study .
Case Study 2: Structure–Activity Relationship
A comprehensive structure–activity relationship (SAR) analysis revealed that modifications in the side chains of sulfinamides significantly affect their biological activity. The presence of fluorinated moieties was correlated with increased antibacterial potency, suggesting that this compound could be optimized for enhanced therapeutic applications .
Q & A
Basic Research Questions
Q. What stereochemical considerations are critical in synthesizing (S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide?
- Methodological Answer : The compound’s stereochemistry is controlled using chiral auxiliaries or enantioselective catalysis. For example, sulfinamide groups (e.g., Evans auxiliaries) are employed to direct stereochemistry during amide bond formation . Key steps include:
- Using (S)-configured sulfinamide precursors to ensure retention of chirality.
- Monitoring reaction progress with chiral HPLC or polarimetry to confirm enantiomeric excess.
- Avoiding racemization by maintaining low temperatures (<0°C) during nucleophilic substitutions.
Q. How can impurities in the synthesized compound be identified and quantified?
- Methodological Answer : Impurity profiling requires orthogonal analytical techniques:
- HPLC-DAD/UV : Use a C18 column with a gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate by polarity .
- LC-MS : Detect low-abundance impurities (e.g., trifluoroacetyl byproducts) via high-resolution mass spectrometry .
- NMR Spectroscopy : Identify structural anomalies (e.g., residual solvents) using ¹H/¹³C NMR in deuterated DMSO or CDCl₃ .
Q. What purification strategies are effective for isolating this sulfinamide derivative?
- Methodological Answer :
- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for preliminary purification.
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to enhance crystal purity .
- Preparative TLC : Employ plates coated with fluorescent indicators (e.g., GF254) for small-scale isolation of intermediates .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer : The CF₃ group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. To assess this:
- Perform molecular docking (e.g., AutoDock Vina) to compare binding modes of CF₃-containing vs. non-fluorinated analogs .
- Conduct enzyme kinetics (e.g., COX-2 inhibition) using fluorogenic substrates to measure IC₅₀ shifts due to trifluoromethyl interactions .
Q. What advanced techniques validate the compound’s solid-state structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve absolute configuration using crystals grown via vapor diffusion (e.g., ether into DCM). Data collection at 100 K with Mo-Kα radiation ensures high resolution .
- Dynamic Vapor Sorption (DVS) : Analyze hygroscopicity to confirm stability under varied humidity (e.g., 0–90% RH) .
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
- Methodological Answer : Discrepancies arise from solvent impurities or polymorphic forms. Address this via:
- Phase Solubility Studies : Use USP buffers (pH 1.2–7.4) to map intrinsic solubility.
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of batches to detect polymorphic variations .
- Replicate Experiments : Perform triplicate measurements under controlled humidity and temperature.
Research Design and Data Analysis
Q. Designing SAR studies: Which substituents should be prioritized for analog synthesis?
- Methodological Answer : Focus on:
- Sulfinamide backbone : Modify alkyl groups (e.g., methyl to cyclopropyl) to assess steric effects.
- Phenyl ring : Introduce electron-withdrawing groups (e.g., NO₂) to probe electronic contributions to binding .
- Trifluoromethyl ketone : Replace with ketones or esters to evaluate metabolic stability .
Q. What in vitro models are suitable for evaluating the compound’s anti-inflammatory potential?
- Methodological Answer :
- RAW 264.7 Macrophages : Measure TNF-α suppression via ELISA after LPS stimulation.
- COX-2 Inhibition Assay : Use a fluorometric kit (e.g., Cayman Chemical) to quantify prostaglandin E₂ reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
